molecular formula C13H9ClN2O7S B2634637 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid CAS No. 325732-20-5

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid

Cat. No. B2634637
CAS RN: 325732-20-5
M. Wt: 372.73
InChI Key: ZHYGHPLLFOHMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid” is a chemical compound with the CAS Number: 96459-91-5 . It has a molecular weight of 356.74 . It is a powder that is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClN2O6S/c14-11-6-5-10 (7-12 (11)16 (19)20)23 (21,22)15-9-3-1-8 (2-4-9)13 (17)18/h1-7,15H, (H,17,18) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Building Blocks

4-Chloro-3-nitrobenzenesulfonamide, closely related to 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid, reacted with bis-electrophilic phenols to produce a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds demonstrated strong inhibition of human carbonic anhydrases, a group of enzymes significant in various physiological processes. This highlights the role of the primary sulfonamide functionality in both the construction of [1,4]oxazepine rings and as an enzyme prosthetic zinc-binding group in carbonic anhydrase inhibitors (Sapegin et al., 2018).

Materials Science and Polymers

The molecule was used in the synthesis of new AB-type monomers for polybenzimidazoles, which are high-performance polymers known for their excellent thermal and chemical stability. These monomers derived from N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid offer potential advancements in materials science, particularly in creating polymers with specific desired properties (Begunov & Valyaeva, 2015).

Crystal Engineering and Structural Analysis

The molecular structure and physico-chemical properties of various compounds, including those similar to 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid, were extensively studied. Research in this area focuses on understanding the crystal structures through X-ray powder diffraction and analyzing the nature of intermolecular interactions, which is crucial for the development of new materials with tailored properties (Pramanik et al., 2019).

Safety and Hazards

The safety information for this compound indicates that it is dangerous . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . The UN number is 2811 . The hazard statements include H301-H311-H331 .

properties

IUPAC Name

5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O7S/c14-10-3-2-8(6-11(10)16(20)21)24(22,23)15-7-1-4-12(17)9(5-7)13(18)19/h1-6,15,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYGHPLLFOHMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid

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